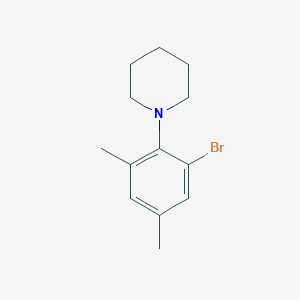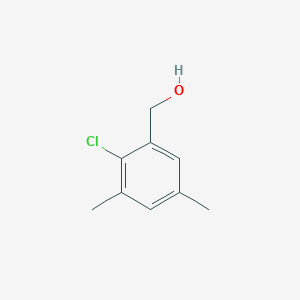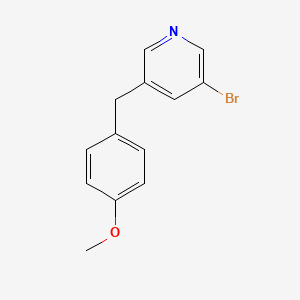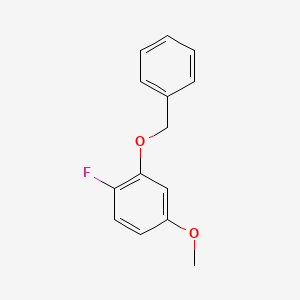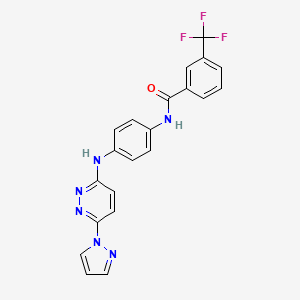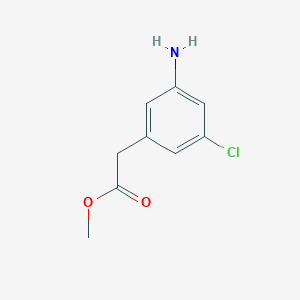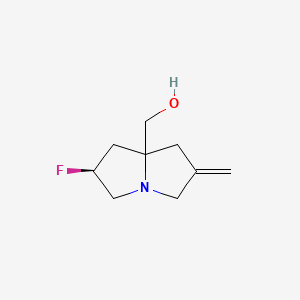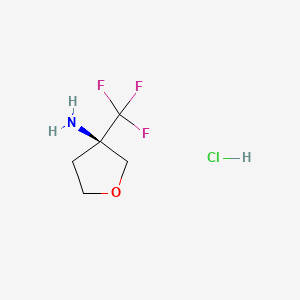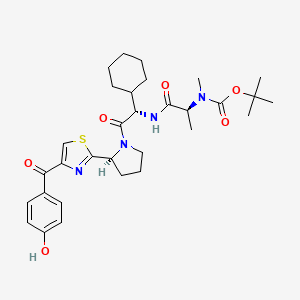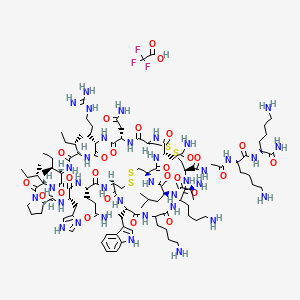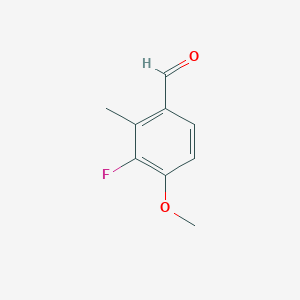
3-Fluoro-4-methoxy-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylbenzaldehyde typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be added via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
化学反応の分析
Types of Reactions
3-Fluoro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-Fluoro-4-methoxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-methoxy-2-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical and biological systems .
類似化合物との比較
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of a methyl group.
3-Fluoro-2-methylbenzaldehyde: Lacks the methoxy group .
Uniqueness
3-Fluoro-4-methoxy-2-methylbenzaldehyde is unique due to the specific combination of fluorine, methoxy, and methyl groups on the benzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
3-fluoro-4-methoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-11)3-4-8(12-2)9(6)10/h3-5H,1-2H3 |
InChIキー |
BTVUABYWQKIQIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


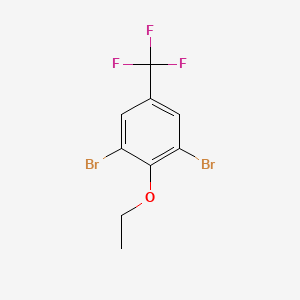
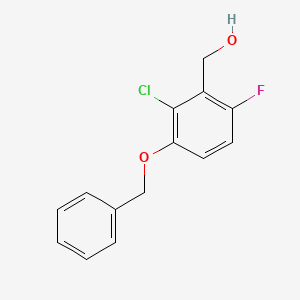
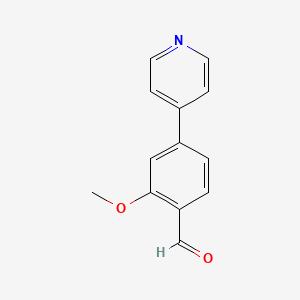
![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
